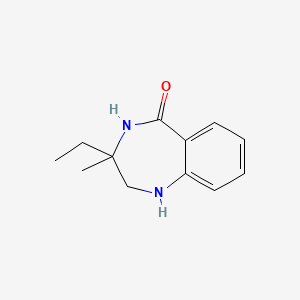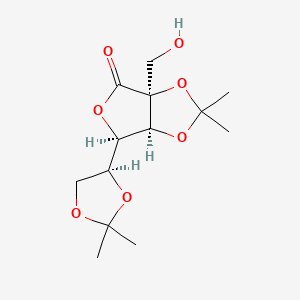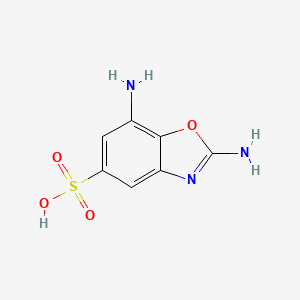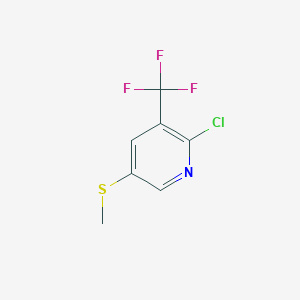
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine
Descripción general
Descripción
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 . This compound is used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .
Synthesis Analysis
The synthesis of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine involves several steps. For example, 2-chloro-5-(trifluoromethyl)pyridine can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group at the 3-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it can be used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 36-40 °C (lit.) . Its unique physicochemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Aplicaciones Científicas De Investigación
Synthesis and Application
Synthesis Methods : Five main synthetic methods for 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine have been summarized, which are essential in its application in various fields like pharmaceuticals, agrochemicals, and biochemicals, especially herbicides (Li Zheng-xiong, 2004).
Role in Pesticide Synthesis : This compound is widely used in the synthesis of pesticides, highlighting its significant role in agricultural chemistry (Lu Xin-xin, 2006).
Chemical Reactions and Properties
Reactivity with Amines and Ammonia : The activating effect of trifluoromethyl groups in this compound has been investigated, particularly in reactions with secondary cyclic amines and ammonia (A. D. Dunn, 1999).
Halogen Shuffling in Pyridines : The compound has been used to study site-selective electrophilic substitutions, demonstrating its utility in advanced organic synthesis (F. Mongin et al., 1998).
Synthesis Techniques and Optimization
Optimization of Synthesis Conditions : Research has focused on optimizing the synthesis conditions for related compounds, which is vital for efficient production and application in various fields (Lan Zhi-li, 2011).
Green Metric Evaluation : Studies have been conducted on modifying the synthesis process of related compounds with an emphasis on green chemistry, highlighting the environmental considerations in chemical synthesis (Rohidas Gilbile et al., 2017).
Structural Analysis and Crystallography
Molecular Structures and Crystallography : Research includes the synthesis of derivatives and their structural analysis through X-ray crystallography, providing insights into the molecular architecture and interactions of this compound (Sen Ma et al., 2016).
Crystal Structures of Derivatives : Further studies on the crystal structures of derivatives have been conducted, offering a deeper understanding of the chemical and physical properties (Sen Ma et al., 2018).
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of therapeutic treatments .
Mode of Action
This compound acts as a modulator of PI3K enzyme activity . By interacting with this enzyme, it can influence the balance of its activity, leading to changes in the cellular functions that the enzyme controls .
Biochemical Pathways
The compound’s interaction with the PI3K enzyme affects the PI3K/AKT/mTOR pathway , a critical signal transduction pathway that is involved in the regulation of cell cycle and survival . Alterations in this pathway can have downstream effects on various cellular processes, including cell proliferation and survival .
Pharmacokinetics
The solubility of the compound in different solvents has been studied , which can provide insights into its absorption and distribution characteristics.
Result of Action
The modulation of PI3K enzyme activity by this compound can lead to changes in cell growth and survival . This can have potential therapeutic applications in the treatment of diseases where these cellular processes are dysregulated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can affect its absorption and distribution in the body . Additionally, the compound’s interaction with its target can be influenced by the presence of other molecules in the cellular environment .
Propiedades
IUPAC Name |
2-chloro-5-methylsulfanyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSQHAFFLXGYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(N=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



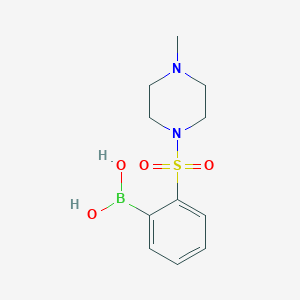
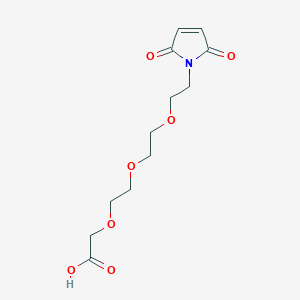
![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
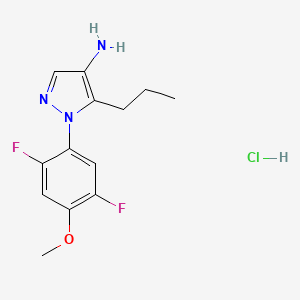

![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)
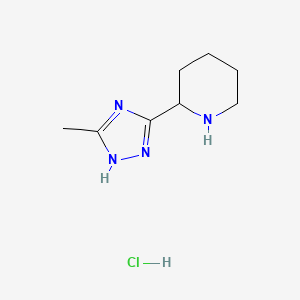
![6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1434014.png)

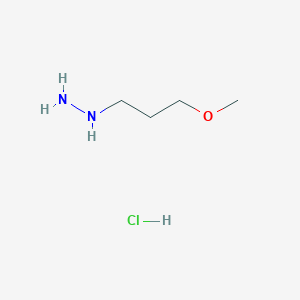
![Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate](/img/structure/B1434017.png)
